6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Catalog No.
S15764391
CAS No.
M.F
C34H42N2O6
M. Wt
574.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-me...

Product Name

6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)

InChI Key

LHJJUCZESVFWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

The compound 6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a complex organic molecule that features multiple functional groups, including amines and carboxylic acids. The structural complexity arises from the presence of a cyclohexylidene moiety and a fluorenylmethoxycarbonyl group, which contribute to its potential biological activity and reactivity. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development.

Typical of amino acids and amines, including:

  • Amide Formation: Reaction with carboxylic acids to form amides.
  • Esterification: Reaction with alcohols to produce esters.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions with electrophiles.
  • Cyclization: Potential for intramolecular reactions leading to cyclic structures.

These reactions are significant for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy.

The biological activity of the compound is primarily linked to its structure, which allows for interactions with various biological targets. Preliminary studies suggest potential activities such as:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The amine functional groups may allow for competitive inhibition of specific enzymes, making it a candidate for further pharmacological studies.

Synthesis of this compound can be achieved through several methodologies:

  • Multicomponent Reactions (MCRs): These are efficient methods that allow the simultaneous formation of multiple bonds in a single reaction step, leading to high-yield products. MCRs are particularly useful in synthesizing complex molecules like this one due to their atom-economy and reduced reaction times .
  • Stepwise Synthesis: Traditional organic synthesis techniques can be employed, involving sequential reactions where each step introduces specific functional groups.
  • Catalytic Methods: Utilizing catalysts such as transition metal complexes or organocatalysts can enhance reaction rates and selectivity during synthesis .

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases such as bacterial infections or cancer.
  • Biochemical Research: Serving as a tool for studying enzyme interactions or cellular processes due to its structural features.
  • Material Science: Investigating its properties in creating new materials or composites with unique functionalities.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • High-throughput Screening (HTS): Used to evaluate the compound's activity against various biological targets.
  • Molecular Docking Studies: Computational methods that predict how the compound binds to target proteins or enzymes, providing insights into its mechanism of action.
  • In vitro Assays: Laboratory tests that assess the biological effects of the compound on cell cultures or isolated enzymes.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with this molecule. A comparison highlights unique features:

Compound NameStructural FeaturesBiological Activity
Compound AContains a similar amine group but lacks the cyclohexylidene moietyAntimicrobial
Compound BFeatures a fluorenyl group but different side chainsAnticancer
Compound CSimilar backbone but with additional hydroxyl groupsEnzyme inhibitor

This compound's uniqueness lies in its combination of a cyclohexylidene structure and fluorenylmethoxycarbonyl group, which may confer distinct properties not found in other similar compounds.

XLogP3

5.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

574.30428706 g/mol

Monoisotopic Mass

574.30428706 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-15-2024

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